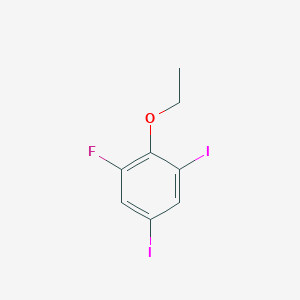
1,5-Diiodo-2-ethoxy-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diiodo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FIO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, ethoxy, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-ethoxy-3-fluorobenzene typically involves the iodination of 2-ethoxy-3-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, followed by iodination, can minimize side reactions and improve the stability of the intermediate compounds .
化学反応の分析
Types of Reactions
1,5-Diiodo-2-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,5-dimethoxy-2-ethoxy-3-fluorobenzene.
科学的研究の応用
1,5-Diiodo-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Diiodo-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms covalent bonds with nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
- 1,5-Diiodo-2-methoxy-3-fluorobenzene
- 1,5-Diiodo-2-ethoxy-4-fluorobenzene
- 1,5-Diiodo-2-ethoxy-3-chlorobenzene
Uniqueness
1,5-Diiodo-2-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring can enhance its electrophilic nature, making it a valuable intermediate for various synthetic applications .
特性
分子式 |
C8H7FI2O |
|---|---|
分子量 |
391.95 g/mol |
IUPAC名 |
2-ethoxy-1-fluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
InChIキー |
WAYLFCCTEOOWRR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1I)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


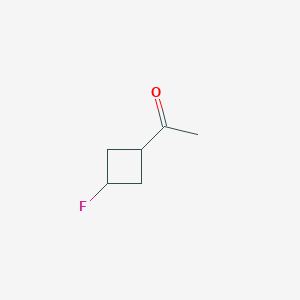

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)

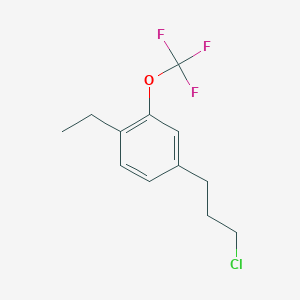
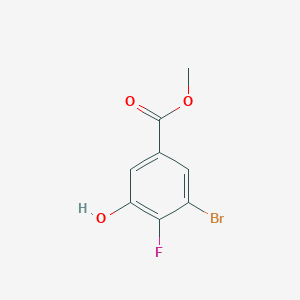
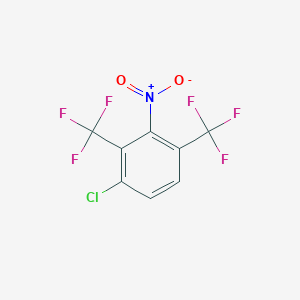
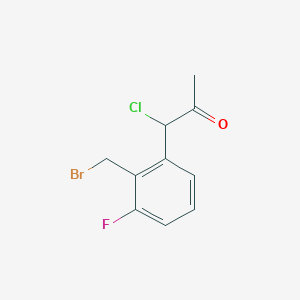
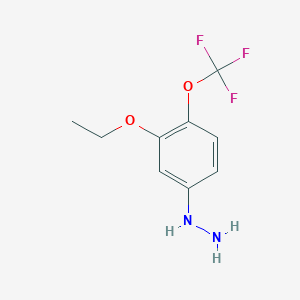
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
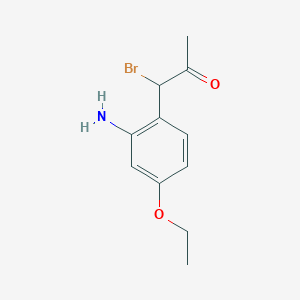
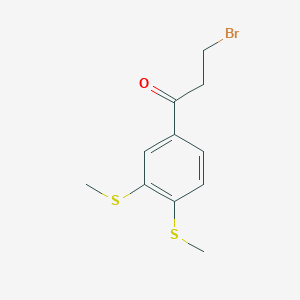
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)

